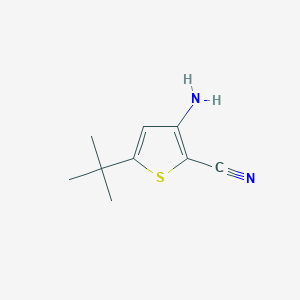

3-Amino-5-tert-butylthiophene-2-carbonitrile

Overview

Description

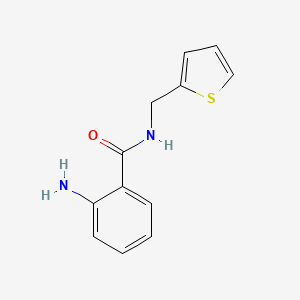

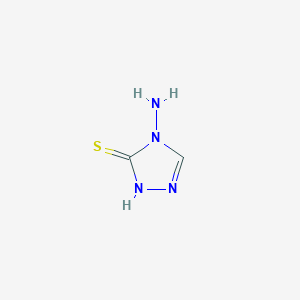

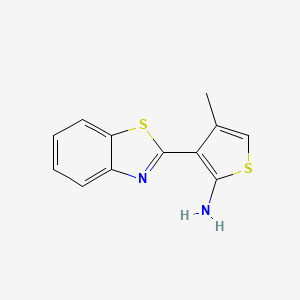

3-Amino-5-tert-butylthiophene-2-carbonitrile (3-ATBC) is a relatively new research chemical with a wide range of potential applications. It is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms. It is of particular interest due to its unique structure, which has the potential to be used in a number of different scientific research applications.

Scientific Research Applications

Antitumor Applications

3-Amino-5-tert-butylthiophene-2-carbonitrile derivatives have been explored for their potential antitumor properties. A study focused on novel targets of 2-aminothiophene derivatives synthesized using the Gewald methodology, demonstrated inhibition of tumor cell growth in human tumor cell lines, namely hepatocellular carcinoma and mammary gland breast cancer, suggesting its potential as an antitumor agent (Khalifa & Algothami, 2020).

Corrosion Inhibition

Research has shown the efficacy of thiophene derivatives in inhibiting corrosion of mild steel in acidic environments. For example, a study using 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors demonstrated their effectiveness in protecting mild steel in 1 M HCl solution, acting as anodic type inhibitors (Verma et al., 2015).

Supramolecular Chemistry and Microwave-Directed Synthesis

There is research on the microwave-directed, regiodivergent synthesis of 1,2-teraryls using thiophene derivatives, highlighting the utility of microwave irradiation in altering reaction pathways and outcomes in supramolecular chemistry (Singh et al., 2016).

Structural Studies and X-ray Analysis

Studies have been conducted on the synthesis of N-(pyrrol-2-yl)amines using 1-tert-butyl-5-(arylideneamino)-1H-pyrrole-3-carbonitriles, including X-ray structural analyses to understand their molecular conformations and interactions (Macías et al., 2018).

Photovoltaic Properties in Organic-Inorganic Diodes

Research on thiophene derivatives has explored their photovoltaic properties, particularly in the context of organic-inorganic photodiode fabrication. This includes studying the electrical properties of heterojunction diodes under various conditions (Zeyada et al., 2016).

Antimicrobial and Antifungal Applications

Derivatives of 2-aminothiophene-3-carbonitrile have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promising results in combating microbial and fungal infections (Al-Omran et al., 2002).

Novel Material Synthesis

In the synthesis of new materials, a study demonstrated the creation of 2-amino-4-ferrocenylthiophene-3-carbonitrile through the Gewald reaction, aiming to develop new optoelectronic and magnetic materials (Rodlovskaya & Vasnev, 2019).

properties

IUPAC Name |

3-amino-5-tert-butylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-9(2,3)8-4-6(11)7(5-10)12-8/h4H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOOZZBIGDJRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384575 | |

| Record name | 3-Amino-5-tert-butylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

677277-39-3 | |

| Record name | 3-Amino-5-tert-butylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.